molecular formula C11H16O B146170 2-tert-Butyl-6-methylphenol CAS No. 2219-82-1

2-tert-Butyl-6-methylphenol

Cat. No. B146170
CAS RN: 2219-82-1
M. Wt: 164.24 g/mol
InChI Key: BKZXZGWHTRCFPX-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-methylphenol is a derivative of phenol with tert-butyl and methyl groups as substituents on the aromatic ring. It is structurally related to various other phenolic compounds that have been studied for their potential applications, particularly as antioxidants in different industrial processes, including the stabilization of polymers and lipids .

Synthesis Analysis

The synthesis of 2-tert-Butyl-6-methylphenol can be achieved through the vapor phase catalytic methylation of 2-tert-butylphenol with methanol at temperatures between 280-300°C, which selectively forms 6-tert-butyl-2-methylphenol . Another related compound, 2,6-di-tert-butyl-4-methylphenol, can be synthesized from 3,5-di-tert-butyl-4-hydroxybenzaldehyde to produce various organophosphorus derivatives . Additionally, the Mannich reaction has been used to synthesize 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol, indicating the versatility of phenolic compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of 2-tert-Butyl-6-methylphenol is characterized by the presence of a tert-butyl group and a methyl group attached to the phenol ring. This structure is similar to that of 2,4-Dimethyl-6-tert-butylphenol, which has been characterized by various spectroscopic methods, including gas chromatography, nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy . The presence of bulky tert-butyl groups in these molecules is known to influence their reactivity and physical properties.

Chemical Reactions Analysis

Phenolic compounds with tert-butyl groups undergo various chemical reactions. For example, 2,6-di-tert-butylphenol can react with methyl acrylate in the presence of an alkali metal phenolate and hydroxide to produce alkylated products used as antioxidants . The electrochemical oxidation of related compounds, such as 2,4,6-tri-tert-butylphenol, has been studied, revealing insights into the oxidation mechanisms and the formation of stable radicals and phenoxonium ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-tert-Butyl-6-methylphenol are influenced by the substituents on the phenol ring. The presence of tert-butyl groups can enhance the lipophilicity of the molecule and provide steric hindrance, which can protect the phenolic hydroxyl group from oxidation. This protective effect is utilized in the inclusion of similar compounds in solvents to prevent lipid autoxidation during chromatography and storage . The stability and high purity of these compounds, as well as their ability to form various derivatives, make them valuable in industrial applications .

Scientific Research Applications

Antioxidant Content in Transformer Oil

2-tert-Butyl-6-methylphenol is an antioxidant widely utilized in transformer oil. Research focused on its electrochemical properties, employing electrochemical techniques to study 2,6-di-tert-butyl-4-methylphenol (BHT) in transformer oil. The study established a new determination method for BHT based on differential pulse voltammetry, confirming the linear relationship between the intensity of the characteristic peak and BHT concentration. This method offers an accurate way to determine BHT content in transformer oils, comparable to spectrophotometry and liquid chromatography methods (Zhou et al., 2012).

Electrochemical Reactivity with Superoxide Anion Radical

The reactivities of 2,6-di-tert-butyl-4-methylphenol and its analogs with superoxide anion radical (O2-) were evaluated using electrochemical methods. The effectiveness of these compounds as radical quenchers was measured by the reduction in the anodic current intensity associated with O2- oxidation. The study found that different compounds within the same class exhibited varying levels of radical activity, showcasing the usefulness of electrochemical methods in analyzing the reactivity patterns in antioxidants with similar structures (Zabik et al., 2019).

Synthetic Phenolic Antioxidants in the Environment

Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol, have been widely used in various industries to prolong product shelf life. However, concerns have arisen due to their environmental occurrence, human exposure, and potential toxicity. Research has detected SPAs in different environmental matrices and human samples (fat tissues, serum, urine, breast milk, and fingernails). The study highlighted the importance of investigating contamination and environmental behaviors of SPAs, toxicity effects of co-exposure, and developing novel SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Catalytic Alkylation of Aryl Grignard Reagents

2-tert-Butyl-6-methylphenol derivatives were used in catalytic reactions involving iron(III) amine-bis(phenolate) complexes. These complexes demonstrated the ability to catalyze C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides, at room temperature. The study provides insights into the mechanism and potential of these complexes in synthetic chemistry (Qian et al., 2011).

Safety And Hazards

2-tert-Butyl-6-methylphenol is classified as Skin Corr. 1B under the GHS classification . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also recommended to use personal protective equipment/face protection .

properties

IUPAC Name

2-tert-butyl-6-methylphenol
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InChI

InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3
Source PubChem
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InChI Key

BKZXZGWHTRCFPX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID4047468
Record name 2-tert-Butyl-6-methylphenol
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Molecular Weight

164.24 g/mol
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Physical Description

Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS]
Record name 2-tert-Butyl-6-methylphenol
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Product Name

2-tert-Butyl-6-methylphenol

CAS RN

2219-82-1
Record name 2-tert-Butyl-6-methylphenol
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Record name Phenol, 2-(1,1-dimethylethyl)-6-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
L Zikmund, J Brodilová, J Janota… - Journal of Polymer …, 1973 - Wiley Online Library
… phenol and 2-tert-butyl-6-methylphenol were also isolated. The reaction exhibits a considerable lunetic D-isotopic effect. This confirms the assumption that the primary step of the …
Number of citations: 1 onlinelibrary.wiley.com
BP Santora, PS White, MR Gagné - Organometallics, 1999 - ACS Publications
… 2-tert-Butyl-6-methylphenol (ArOH) was dried over activated molecular sieves prior to use. … A 25 mL solution of ArOH (2-tert-butyl-6-methylphenol, 3.175 g, 19.36 mmol) in toluene was …
Number of citations: 30 pubs.acs.org
T Schaefer, TA Wildman… - Canadian journal of …, 1985 - cdnsciencepub.com
… A substantial distortion of the geometry at the hydroxyl group is indicated by other spin-spin couplings in 2-tert-butylphenol, but must be rather less severe in 2-tert-butyl-6-methylphenol (…
Number of citations: 6 cdnsciencepub.com
SP Verevkin - The Journal of Chemical Thermodynamics, 1999 - Elsevier
… ) at the temperature 298.15 K were measured by means of combustion calorimetry for 2,3,6-tri-methylphenol, 2,4,6-tri-methylphenol, 2,6-di-iso-propylphenol, 2-tert-butyl6-methylphenol, …
Number of citations: 33 www.sciencedirect.com
GL Carlson, WG Fateley - The Journal of Physical Chemistry, 1973 - ACS Publications
… 2,6-dimethyl-, and 2-tert-butyl-6-methylphenol-OD appear as doublets apparently due to … 2-tert-Butyl-6-methylphenol. Both of these phenols show a strong OH stretching band near 3610 …
Number of citations: 60 pubs.acs.org
LC Bondi - 2019 - scholarworks.smith.edu
GABAA receptors are the most widely distributed inhibitory receptors in the mammalian CNS and are the primary targets for anesthetics. Propofol is an intravenous anesthetic that acts …
Number of citations: 0 scholarworks.smith.edu
G Kamalakar, K Komura, Y Sugi - Applied Catalysis A: General, 2006 - Elsevier
… The yield of 2-tert-butyl-6-methylphenol (2-TBOC) was increased up to a reaction temperature of 100 C, then, decreased at 110 C, and saturated at 120–140 C. The yield of 2,4-DTBOC …
Number of citations: 65 www.sciencedirect.com
S Boitsov, SA Mjøs, S Meier - Marine Environmental Research, 2008 - hal.science
… 3.3296 0.981 nq nq nq nq nq nq nq nq nq nq 2-tert-Butyl-5-methylphenol 3.3573 0.664 1.760 1.281 0.037 0.097 1.058 0.285 0.124 0.494 1.390 1.123 2-tert-Butyl-6-methylphenol …
Number of citations: 5 hal.science
A Ksia̧żczak, JJ Kosiński, K Moorthi - Fluid phase equilibria, 1990 - Elsevier
… 2-tert-butyl-5-methylpheno1 and 2-tert-butyl-6-methylphenol were taken into consideration. Phenols having two … phenols examined are seen to occur for 2-tert-butyl-6-methylphenol. …
Number of citations: 5 www.sciencedirect.com
HF Klein, A Dal, T Jung, S Braun, C Röhr… - European journal of …, 1998 - Wiley Online Library
… phane)nickel (3): 870 mg of Ni(PMe3)4 (2.40 mmol) and 787 mg of 2-tert-butyl-6-methylphenol (4.80 mmol) in 50 ml of THF at 70C were combined with 50 ml of dioxygen (2.08 mmol). …

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